molecular formula C9H9NO5 B098181 Ethyl 4-hydroxy-3-nitrobenzoate CAS No. 19013-10-6

Ethyl 4-hydroxy-3-nitrobenzoate

Cat. No.: B098181
CAS No.: 19013-10-6
M. Wt: 211.17 g/mol
InChI Key: FBHJNBWUGONVNS-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-3-nitrobenzoate is an organic compound with the molecular formula C₉H₉NO₅ and a molecular weight of 211.1715 g/mol . . This compound is characterized by the presence of a nitro group (-NO₂) and a hydroxyl group (-OH) attached to a benzene ring, with an ethyl ester functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 4-hydroxy-3-nitrobenzoate can be synthesized through a multi-step process involving nitration and esterification reactions. One common method involves the nitration of 4-hydroxybenzoic acid to introduce the nitro group, followed by esterification with ethanol to form the ethyl ester .

Industrial Production Methods

In industrial settings, the synthesis of this compound typically involves continuous-flow processes to optimize yield and efficiency. The use of catalysts and controlled reaction conditions ensures high purity and consistent production .

Mechanism of Action

The mechanism of action of ethyl 4-hydroxy-3-nitrobenzoate involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their activity .

Comparison with Similar Compounds

Ethyl 4-hydroxy-3-nitrobenzoate can be compared with other nitrobenzoate derivatives:

These compounds share similar chemical properties but may exhibit different reactivity and biological activities due to variations in their functional groups and molecular structures.

Properties

IUPAC Name

ethyl 4-hydroxy-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9NO5/c1-2-15-9(12)6-3-4-8(11)7(5-6)10(13)14/h3-5,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBHJNBWUGONVNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90172487
Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19013-10-6
Record name Benzoic acid, 4-hydroxy-3-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19013-10-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Record name Ethyl 4-hydroxy-3-nitrobenzoate
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Synthesis routes and methods I

Procedure details

To a stirred solution of 20.0 grams (0.12 mole) of ethyl 4-hydroxybenzoate in 200 mL of acetic acid was added a solution of 7.5 mL (excess) of 70% nitric acid in 30 mL of acetic acid. After the reaction mixture stirred for about one hour, it gradually turned orange and warmed to about 40° C. The reaction mixture was stirred for an additional eighteen hours and then was poured into 800 mL of ice-water. The mixture was stirred until the ice melted, and filtered to collect a solid, which was dissolved in ethyl acetate and dried with magnesium sulfate. The mixture was filtered, and the filtrate was concentrated under reduced pressure, yielding 22.0 grams of ethyl 3-nitro-4-hydroxybenzoate, mp 70-71° C. The NMR spectrum was consistent with the proposed structure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
7.5 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
800 mL
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 500 ml of ethanol containing 4-hydroxy-3-nitrobenzoic acid (50.0 g) was added concentrated sulftuic acid (33.0 ml) and the resulting mixture was refluxed with stirring for 20 hours. After this reaction mixture was concentrated under a vacuum, the residue was diluted with water and then the crystal was collected by filtration. This crystal was suspended in water and neutralized in saturated aqueous sodium hydrogencarbonate solution. Thereafter, the crystal was collected by filtration, washed with water, and dried under a vacuum, thereby yielding 54.0 g of ethyl 4-hydroxy-3-nitrobenzoate. As in the case of Reference Example 4, this compound (46.6 g) was benzylated with 4-fluorobenzyl bromide (50.0 g) folowed by hydrolysis with potassium hydroxide, thereby yielding 58.0 g of 4-(4-fluorobenzyloxy)-3-nitrobenzoic acid. To 180 ml of a chloroform solution containing this compound (16.0 g), triethylamine (15.3 ml) and diphenylphosphinic chloride (10.5 ml) were added. After the resulting mixture was stirred for 1 hour, 1-isobutylpiperazine dihydrochloride (11.8 g) and triethylamine (15.3 ml) were added and the mixture was stirred for 13 hours at room temperature. The reaction mixture was successively washed with water, saturated aqueous sodium hydrogencarbonate solution, and saturated brine, dried over magnesium sulfate anhydride, and then concentrated under a vacuum. The residue was purified by silica gel column chromatography (ethyl acetate:n-hexane=1:2 to 1:1), thereby yielding 19.8 g of 1-[4-(4-fluorobenzyloxy)-3-nitrobenzoyl]-4-isobutylpiperazine as a crystal. To 20 ml of ethyl acetate solution containing this compound (1.38 g), 1N hydrogen chloride ether solution (3.4 ml) was added. After the mixture was stirred for 15 minutes at room temperature, the resulting crystals were collected by filtration, thereby yielding 1.48 g of the aimed compound.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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